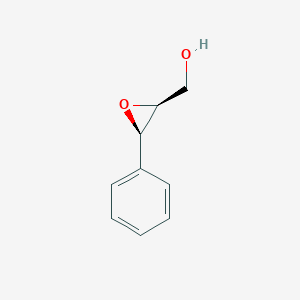

(2S,3S)-(-)-3-Phenylglycidol

Description

Significance as a Chiral Synthon and Building Block

As a chiral synthon, (2S,3S)-(-)-3-Phenylglycidol offers a pre-defined stereochemical scaffold that can be elaborated into more complex structures. The epoxide ring is highly susceptible to nucleophilic attack due to its inherent ring strain, allowing for a variety of transformations. capes.gov.br The phenyl group not only influences the reactivity of the epoxide but also provides a handle for further functionalization. researchgate.net This combination of features makes it a valuable starting material for the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. capes.gov.br Its utility is further enhanced by its role as a precursor to other valuable chiral intermediates. For instance, it can be converted into (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a reagent used for determining the enantiomeric excess of chiral amines. acs.orgresearchgate.net

Historical Context of its Application in Asymmetric Synthesis

The widespread use of (2S,3S)-(-)-3-Phenylglycidol in asymmetric synthesis is closely linked to the development of efficient methods for its own enantioselective preparation. A landmark achievement in this regard was the Sharpless asymmetric epoxidation of trans-cinnamyl alcohol, a reaction that provides access to this chiral epoxide in high enantiomeric excess. researchgate.netmsu.eduwikipedia.org This breakthrough, for which K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, made enantiomerically pure epoxides like (2S,3S)-(-)-3-Phenylglycidol readily available, paving the way for their extensive use. wikipedia.org

A significant early application that highlighted the potential of this chiral building block was the enantiodivergent synthesis of both enantiomers of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, developed by Ogasawara and colleagues. capes.gov.brresearchgate.netscispace.com This work demonstrated how the stereocenters of (2S,3S)-(-)-3-Phenylglycidol could be manipulated to produce either the (S)-(+)- or (R)-(-)-enantiomer of the target molecule. Furthermore, this chiral epoxide has been instrumental in the synthesis of the side chain of the potent anti-cancer drug Taxol and in the preparation of derivatives used to produce the cardiovascular drug diltiazem. capes.gov.brresearchgate.net

Stereochemical Foundation for Enantiospecific Transformations

The utility of (2S,3S)-(-)-3-Phenylglycidol in asymmetric synthesis is fundamentally based on its ability to undergo highly regio- and stereoselective ring-opening reactions. Nucleophilic attack on the epoxide can, in principle, occur at either C2 or C3. However, the electronic and steric properties of the phenyl group, along with the reaction conditions, allow for precise control over the outcome of this transformation.

The reaction of (2S,3S)-3-Phenylglycidol with various nucleophiles typically proceeds with inversion of configuration at the point of attack. researchgate.net For many nucleophiles, the attack preferentially occurs at the benzylic C3 position, leading to the formation of a single diastereomer. This high degree of stereochemical control is crucial for maintaining enantiomeric purity throughout a synthetic sequence. For example, the reaction with organocuprates has been shown to proceed with high regioselectivity, opening the epoxide at the benzylic position. researchgate.net Similarly, the synthesis of chiral fluorohydrins from (2S,3S)-3-phenylglycidol derivatives using boron trifluoride-diethyl ether proceeds in a stereospecific manner with complete regiocontrol. ursa.cat

The predictable stereochemical outcome of these ring-opening reactions allows chemists to design synthetic routes that reliably produce the desired enantiomer of a target molecule. This enantiospecificity is the cornerstone of the widespread application of (2S,3S)-(-)-3-Phenylglycidol as a chiral building block.

Data Tables

Table 1: Physicochemical Properties of (2S,3S)-(-)-3-Phenylglycidol

| Property | Value |

| CAS Number | 104196-23-8 scribd.com |

| Molecular Formula | C₉H₁₀O₂ harvard.edu |

| Molecular Weight | 150.17 g/mol harvard.edu |

| Melting Point | 51-53 °C scribd.com |

| Optical Activity | [α]20/D −49°, c = 2 in chloroform (B151607) scribd.com |

| Appearance | White to off-white crystalline powder |

| Storage Temperature | 2-8°C scribd.com |

Table 2: Examples of Asymmetric Syntheses Utilizing (2S,3S)-(-)-3-Phenylglycidol

| Target Molecule/Intermediate | Key Transformation | Significance |

| (S)-Ibuprofen and (R)-Ibuprofen | Enantiodivergent synthesis via regioselective ring-opening with an organocuprate or trimethylaluminum (B3029685). researchgate.netscispace.com | Demonstrates the versatility of the synthon to produce both enantiomers of a chiral drug. researchgate.netscispace.com |

| Taxol Side Chain Precursor | Ring-opening with an azide (B81097) nucleophile followed by further transformations. capes.gov.br | Crucial intermediate for the semi-synthesis of the highly potent anti-cancer agent Taxol. researchgate.net |

| Diltiazem Analogue Intermediate | Ring-opening of a related phenylglycidate with an amine. capes.gov.br | Used in the synthesis of a calcium channel blocker for treating hypertension and angina. capes.gov.br |

| Chiral Fluorohydrins | Stereospecific ring-opening of phenylglycidyl ethers with boron trifluoride-diethyl ether. ursa.cat | Provides access to valuable fluorine-containing chiral building blocks. ursa.cat |

Table 3: Regio- and Stereoselectivity in the Ring-Opening of (2S,3S)-(-)-3-Phenylglycidol Derivatives

| Nucleophile/Reagent | Product | Regioselectivity | Stereochemistry | Reference |

| Trimethylaluminum | (2S,3S)-1-Phenyl-1,2-butanediol | Attack at C3 | Inversion at C3 | researchgate.net |

| Methylmagnesium bromide-CuI | (2R,3S)-1-Phenyl-1,2-butanediol | Attack at C2 | Inversion at C2 | researchgate.net |

| Boron trifluoride-diethyl ether | β-Fluoro alcohol | Complete regiocontrol | Stereospecific | ursa.cat |

| Amines (catalyzed by W-BHA) | anti-3-Amino-1,2-diols | High (C3 attack) | High (up to 95% ee) | nih.gov |

Structure

3D Structure

Properties

CAS No. |

104196-23-8 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

[(2S,3R)-3-phenyloxiran-2-yl]methanol |

InChI |

InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m0/s1 |

InChI Key |

PVALSANGMFRTQM-DTWKUNHWSA-N |

SMILES |

C1=CC=C(C=C1)C2C(O2)CO |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@@H](O2)CO |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)CO |

Pictograms |

Irritant |

Origin of Product |

United States |

Methodologies for the Enantioselective Synthesis of 2s,3s 3 Phenylglycidol

Chiral Pool Approaches to (2S,3S)-(-)-3-Phenylglycidol

The "chiral pool" refers to the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. acs.orgunl.edu This strategy leverages the inherent chirality of natural compounds to introduce stereocenters into the target molecule. While a common strategy for many chiral compounds, specific examples of synthesizing (2S,3S)-(-)-3-Phenylglycidol directly from the chiral pool are less frequently detailed in readily available literature compared to asymmetric synthesis methods. However, the principle remains a foundational concept in stereoselective synthesis. For instance, L-ribulose has been identified as a novel chiral pool compound, and enantiopure materials like (2S,3S)-3-Phenylglycidol itself are used as starting points for other chiral molecules. ucla.edu

Asymmetric Epoxidation Strategies

Asymmetric epoxidation represents one of the most powerful and widely employed methods for the synthesis of enantiopure epoxides, including (2S,3S)-(-)-3-Phenylglycidol. acs.org These methods involve the conversion of a prochiral olefin into a chiral epoxide with high enantioselectivity, often using a chiral catalyst.

Sharpless Asymmetric Epoxidation of Cinnamyl Alcohol and Derivatives

The Sharpless Asymmetric Epoxidation (SAE) is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols. organic-chemistry.orgdalalinstitute.com This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral tartrate ester (such as diethyl tartrate, DET), and an oxidant, typically tert-butyl hydroperoxide (TBHP). organic-chemistry.orgdalalinstitute.com The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation. organic-chemistry.org

For the synthesis of (2S,3S)-(-)-3-Phenylglycidol, the starting material is trans-cinnamyl alcohol. The reaction involves the coordination of the allylic alcohol to the titanium center, which is part of a chiral complex formed with the tartrate ligand. units.it The oxidant then delivers an oxygen atom to one of the two enantiotopic faces of the double bond, directed by the chiral environment of the catalyst. units.ityoutube.com

To obtain the (2S,3S) enantiomer, (-)-diethyl tartrate is employed as the chiral ligand. msu.edu The reaction demonstrates high yields and excellent enantioselectivity. For example, the epoxidation of cinnamyl alcohol using (+)-DET can furnish the corresponding (2R,3R)-epoxy alcohol in 98% yield and with an exceptional enantiomeric excess (ee) of 99.5%. units.it A similar level of enantioselectivity is expected for the (2S,3S) enantiomer using (-)-DET. The SAE has been successfully applied in the synthesis of various natural products and complex molecules. units.itlibretexts.org

A key advantage of the SAE is its broad substrate scope and the compatibility of various functional groups. units.it However, certain groups like amines, carboxylic acids, phenols, mercaptans, and phosphines are not compatible with the reaction conditions. units.it

| Starting Material | Chiral Ligand | Product | Yield | Enantiomeric Excess (ee) |

| Cinnamyl alcohol | (+)-DET | (2R,3R)-(+)-3-Phenylglycidol | 98% | 99.5% |

| Hexe-2-en-1-ol | L-(+)-DET | Chiral epoxy alcohol | 85% | 94% |

| Geraniol | Not Specified | Chiral epoxy alcohol | Not Specified | 95% |

| 3-(trimethylsilyl) prop-2-en-1-ol | Not Specified | Epoxy alcohol | Not Specified | 90% |

Transition Metal-Catalyzed Asymmetric Epoxidation Systems

Beyond the well-established Sharpless epoxidation, other transition metal-based catalytic systems have been developed for the asymmetric epoxidation of allylic alcohols and olefins. sioc-journal.cn These systems often aim to use more environmentally benign oxidants, such as hydrogen peroxide. acs.org

Vanadium complexes, for instance, have been investigated for asymmetric epoxidation. mdpi.com While early systems showed promise, achieving high enantioselectivity often required specific conditions and could be limited in substrate scope. mdpi.com More recently, tungsten-based catalysts have emerged as effective for the asymmetric epoxidation of allylic and homoallylic alcohols using aqueous hydrogen peroxide. acs.org For cinnamyl alcohol, a tungsten-bishydroxamic acid complex has been shown to produce the corresponding epoxide in 87% yield and 94% ee. acs.org

Another approach involves using silica-supported metal complexes. A silica-supported casein-Co complex has been used to catalyze the asymmetric epoxidation of cinnamyl alcohol to (2R,3R)-(+)-3-phenylglycidol with an optical yield of up to 92.0% and a product yield of 70.6%. researchgate.net

| Catalyst System | Substrate | Oxidant | Yield | Enantiomeric Excess (ee) |

| Tungsten-bishydroxamic acid | Cinnamyl alcohol | H₂O₂ | 87% | 94% |

| Silica-supported Casein-Co complex | Cinnamyl alcohol | O₂ | 70.6% | 92.0% |

Organocatalytic Approaches to Enantioselective Epoxidation

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. sigmaaldrich.com For enantioselective epoxidation, various organocatalysts have been developed, often based on chiral ketones or amines. sigmaaldrich.commdpi.com These catalysts can activate the oxidant or the substrate to achieve stereocontrol.

While the direct organocatalytic epoxidation of cinnamyl alcohol to (2S,3S)-(-)-3-Phenylglycidol is not as extensively documented as metal-catalyzed methods, the principles of organocatalytic epoxidation are well-established for other olefins. lboro.ac.uk For example, quinine (B1679958) and sparteine (B1682161) have shown effectiveness in the epoxidation of certain substrates. mdpi.com The Shi catalyst, a fructose-derived ketone, is another prominent example of an organocatalyst for the epoxidation of trans-alkenes with high enantioselectivity. sigmaaldrich.com

Chemoenzymatic and Biocatalytic Synthesis Pathways

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of enantiopure compounds. nih.gov Enzymes, operating under mild conditions, can exhibit remarkable stereo- and regioselectivity.

Enzymatic Hydrolysis and Bioresolution of Racemic Precursors

A common chemoenzymatic strategy for obtaining enantiopure epoxides is the kinetic resolution of a racemic mixture. researchgate.net This involves the use of an enzyme, such as a lipase (B570770) or an epoxide hydrolase, to selectively react with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched. researchgate.netnih.gov

For the synthesis of phenylglycidol (B1248507) derivatives, epoxide hydrolases (EHs) have proven to be particularly effective. researchgate.net For example, whole cells of Geotrichum geotrichum ZJUTZQ200, which contain an epoxide hydrolase, have been used to resolve racemic ethyl 3-phenylglycidate. nih.govmdpi.comresearchgate.net This process preferentially hydrolyzes the (2S,3R)-enantiomer, leaving behind the desired (2R,3S)-ethyl 3-phenylglycidate with high enantiomeric excess (>99% ee). nih.govmdpi.com Although this example yields the (2R,3S) isomer, the principle can be applied to obtain the (2S,3S) isomer by selecting an enzyme with the opposite enantiopreference or by resolving a different precursor.

Lipases are another class of enzymes used for the kinetic resolution of racemic glycidyl (B131873) esters through enantioselective hydrolysis. nih.gov The choice of enzyme, substrate, and reaction conditions is crucial for achieving high enantioselectivity and yield. mdpi.com

| Enzyme Source | Substrate | Product | Enantiomeric Excess (eeS) |

| Galactomyces geotrichum ZJUTZQ200 | Racemic ethyl 3-phenylglycidate | (2R,3S)-ethyl 3-phenylglycidate | >99% |

| Pseudomonas putida | Racemic 3-phenylglycidic acid methyl ester | (2R,3S)-3-phenylglycidic acid methyl ester | >99% |

| Lecitase Ultra (immobilized) | Racemic ethyl 3-phenylglycidate | (2R,3S)-EPG | >99% |

A phenylalanine aminomutase from Taxus canadensis (TcPAM) has been repurposed to catalyze the regio- and stereoselective amination of trans-3-arylglycidates. msu.edu This enzyme demonstrates the potential of biocatalysis to not only resolve racemates but also to perform complex, stereoselective transformations. msu.edu

Whole-Cell Catalysis for Enantioselective Production

Whole-cell biocatalysis presents a valuable strategy for producing enantiomerically pure compounds, leveraging the inherent stereoselectivity of microbial enzymes. This approach is often applied in the kinetic resolution of racemic mixtures, where one enantiomer is selectively transformed, allowing the other to be isolated in high purity.

In the context of phenylglycidol and its derivatives, research has prominently featured the use of microorganisms containing epoxide hydrolase (EH) or lipase enzymes for the resolution of racemic esters, such as racemic ethyl 3-phenylglycidate (rac-EPG). While much of the documented research focuses on the production of the (2R,3S)-EPG isomer, a key intermediate for the side chain of the anticancer drug Taxol, the principles are directly applicable to the synthesis of other stereoisomers. nih.govresearchgate.net

For instance, microorganisms are screened for their ability to selectively hydrolyze one ester enantiomer from a racemic mixture. nih.govresearchgate.net A study identified a newly isolated strain, Galactomyces geotrichum ZJUTZQ200, which contains an epoxide hydrolase highly effective at resolving rac-EPG. nih.govresearchgate.net This strain preferentially hydrolyzes (2S,3R)-EPG, leaving the unreacted (2R,3S)-EPG with high enantiomeric excess. nih.gov The process involves incubating the whole microbial cells with the racemic substrate in a suitable buffer system. Key parameters that influence the reaction's efficiency and selectivity include pH, temperature, co-solvents, and the ratio of substrate to cell mass. nih.govresearchgate.net

Similarly, whole cells of Pseudomonas putida have been used to resolve racemic 3-phenylglycidic acid methyl ester, achieving an enantiomeric excess of over 99% for the final product with a 48% yield after optimization of fermentation and catalytic conditions. nih.gov Another approach involves using lyophilized (freeze-dried) cells, which can enhance stability and ease of use, as demonstrated with Bacillus megaterium and Trichosporon loubierii for resolving various glycidyl ethers. researchgate.netniscpr.res.in The cell-to-substrate ratio was found to be a critical factor; higher ratios generally lead to higher enantiomeric excess of the remaining epoxide. researchgate.net

Although direct whole-cell catalysis examples for the production of (2S,3S)-(-)-3-Phenylglycidol are less documented than for its diastereomer, the methodology of screening for microbes that selectively hydrolyze the unwanted (2R,3R)-ester from a racemic cis-phenylglycidyl ester mixture remains a viable and potent strategy. The success in related resolutions underscores the potential of whole-cell catalysis in this area.

| Microorganism | Substrate | Target Product | Key Findings | Reference |

| Galactomyces geotrichum ZJUTZQ200 | Racemic ethyl 3-phenylglycidate (rac-EPG) | (2R,3S)-EPG | Achieved >99% e.e. for (2R,3S)-EPG after 8 hours. Optimal conditions: pH 7.2, 30°C. | nih.govresearchgate.net |

| Pseudomonas putida | Racemic methyl 3-phenylglycidate | (2R,3S)-methyl 3-phenylglycidate | Resulted in >99% e.e. with a 48% yield after process optimization. | nih.gov |

| Bacillus megaterium | Racemic phenyl glycidyl ether (PGE) | (S)-PGE | Yielded (S)-PGE with 99.5% e.e. and a 25.6% yield using lyophilized cells. | niscpr.res.in |

| Trichosporon loubierii ECU1040 | Racemic phenyl glycidyl ether (PGE) | (R)-PGE | Achieved >99% e.e. at a 5:1 cell/substrate ratio (w/w) using lyophilized cells. | researchgate.net |

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to create a specific stereoisomer from a precursor that can potentially form multiple diastereomers. For (2S,3S)-(-)-3-Phenylglycidol, which has a cis configuration, a key challenge is to control the relative orientation of the phenyl and hydroxymethyl groups at the C3 and C2 positions of the oxirane ring.

A preeminent and widely adopted method for this purpose is the Sharpless-Katsuki asymmetric epoxidation. researchgate.net This reaction is highly effective for the enantioselective and diastereoselective epoxidation of prochiral allylic alcohols. researchgate.net To synthesize (2S,3S)-3-Phenylglycidol, the starting material is (Z)-cinnamyl alcohol. The reaction utilizes a titanium tetraisopropoxide (Ti(Oi-Pr)₄) catalyst, a chiral ligand—typically a dialkyl tartrate like (+)-diethyl tartrate ((+)-DET)—and an oxidant such as tert-butyl hydroperoxide (TBHP). researchgate.netmsu.edu

The choice of the chiral tartrate dictates which face of the double bond is epoxidized. Using (+)-DET directs the oxidation to a specific face of the (Z)-cinnamyl alcohol, yielding the (2S,3S) epoxide with high selectivity. msu.edu This method is renowned for its reliability and high enantiomeric excesses, often exceeding 90-95%. researchgate.net The resulting (2S,3S)-3-Phenylglycidol is a versatile chiral building block for synthesizing other complex molecules. acs.orgtesisenred.net

Another approach involves the vanadium-catalyzed epoxidation of cinnamyl alcohol. researchgate.net While often less stereoselective than the Sharpless method unless specialized chiral ligands are used, it offers advantages in catalyst stability and cost. researchgate.net Studies have explored this reaction in various solvents, including ionic liquids, achieving selectivities towards 3-phenylglycidol of up to 65% under optimized conditions (e.g., 3 mol% vanadyl acetylacetonate (B107027) catalyst at 25°C). researchgate.net

Classical methods like the Darzens condensation can also produce glycidic esters, which can then be converted to the glycidol. However, these methods typically offer poor diastereoselectivity for cis/trans isomers and are generally not enantioselective without modification. Modern catalytic asymmetric methods, particularly the Sharpless epoxidation, remain the gold standard for producing (2S,3S)-3-Phenylglycidol with high stereochemical purity.

Challenges and Advancements in Large-Scale Enantioselective Preparation

The transition from laboratory-scale synthesis to large-scale industrial production of enantiomerically pure compounds like (2S,3S)-(-)-3-Phenylglycidol presents significant challenges. numberanalytics.comchiralpedia.com These hurdles are primarily related to cost, efficiency, safety, and product purity. catalysis.bloge3s-conferences.org However, continuous advancements in catalysis and process engineering are addressing these issues.

Challenges:

Catalyst Cost and Recovery: Many asymmetric syntheses rely on expensive chiral catalysts, often involving precious metals (e.g., rhodium, palladium) and complex, proprietary ligands. numberanalytics.comnumberanalytics.com The cost of these materials can be prohibitive for large-scale manufacturing. Furthermore, removing residual metal catalyst from the final product is a critical issue in pharmaceutical applications, often requiring additional, costly purification steps. e3s-conferences.org

Process Conditions: Chemical methods may require harsh or hazardous conditions, such as high pressures or cryogenic temperatures, which necessitate specialized and expensive industrial facilities. numberanalytics.com The stability of the epoxide ring can also be an issue, with potential for undesired ring-opening side reactions under certain workup or reaction conditions. encyclopedia.pub

Selectivity and Yield on Scale: Maintaining high enantioselectivity and chemical yield when scaling up a reaction is a common difficulty. e3s-conferences.org Issues that are manageable in a lab, such as heat transfer and mixing, become critical on a large scale and can negatively impact the reaction's outcome.

Biocatalysis Limitations: While biocatalysis avoids metal contamination and often offers high selectivity, it has its own set of challenges. These can include low volumetric productivity, product or substrate inhibition that deactivates the enzyme, and the need for extensive optimization of fermentation and reaction conditions. e3s-conferences.orgrsc.org The separation of the product from the aqueous biocatalytic medium can also be complex. rsc.org

Advancements:

Immobilized Catalysts and Flow Chemistry: A major advancement is the development of immobilized or supported catalysts. acs.orgresearchgate.net By anchoring a homogeneous catalyst to a solid support (e.g., a polymer resin), its recovery and reuse become straightforward, drastically reducing costs and waste. acs.orgnumberanalytics.com This approach is highly compatible with continuous flow processing. researchgate.netacs.org Flow reactors offer superior control over reaction parameters like temperature and residence time, enhance safety, and can lead to higher productivity and consistency compared to traditional batch reactors. numberanalytics.comacs.org

Process Intensification: This concept involves designing processes that are more efficient in terms of energy, material usage, and time. numberanalytics.comdoria.fi Techniques like using microwave irradiation to accelerate reactions or employing novel reactor designs can lead to significantly higher yields and shorter reaction times. doria.fi

Organocatalysis: The use of small, metal-free organic molecules as catalysts has emerged as a powerful, sustainable alternative to metal-based catalysts. chiralpedia.com Organocatalysis avoids the issue of metal contamination and often aligns with the principles of green chemistry.

Advanced Biocatalysis: Progress in genetic engineering and enzyme evolution allows for the development of more robust and efficient biocatalysts. Recombinant E. coli cells can be engineered to overexpress a specific, highly active enzyme, creating a low-cost and readily available catalyst for practical, large-scale preparations. acs.org The use of biphasic systems (e.g., an organic solvent with an aqueous buffer) can help overcome issues of low substrate solubility and product inhibition in whole-cell catalysis. google.com

These advancements are making the large-scale synthesis of chiral intermediates like (2S,3S)-(-)-3-Phenylglycidol more economically viable and environmentally sustainable. chiralpedia.comnamibian-studies.com

Regio and Stereoselective Reactions of 2s,3s 3 Phenylglycidol

Nucleophilic Ring-Opening Reactions

The ring-opening of epoxides can be initiated by nucleophiles under either basic or acidic conditions. youtube.com In the case of (2S,3S)-(-)-3-Phenylglycidol, the presence of a phenyl group adjacent to one of the epoxide carbons introduces electronic and steric factors that significantly influence the regiochemical and stereochemical outcome of the reaction.

The regioselectivity of the nucleophilic attack on the epoxide ring of 3-phenylglycidol derivatives is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, under basic or neutral conditions, typically attack the less sterically hindered carbon atom (C2) in an SN2-like manner. ucalgary.capressbooks.pubmagtech.com.cn This is due to the steric bulk of the phenyl group at the C3 position.

Conversely, under acidic conditions, the epoxide oxygen is protonated, creating a better leaving group. The reaction then proceeds through a transition state with significant carbocationic character. The phenyl group can stabilize a partial positive charge at the benzylic C3 position, making it more electrophilic. Consequently, weaker nucleophiles tend to attack the more substituted C3 carbon. magtech.com.cnmsu.edu

However, enzymatic reactions can exhibit reversed regioselectivity. For instance, a phenylalanine aminomutase from Taxus canadensis (TcPAM) was found to catalyze the amination of trans-3-arylglycidates predominantly at the Cα (C2) position, which is contrary to the inherent preference for nucleophilic attack at the benzylic Cβ (C3) position. msu.edu This enzymatic control highlights the potential for biocatalysis to achieve non-classical regioselectivity.

Tungsten-catalyzed aminolysis of trans-2,3-epoxy alcohols has also demonstrated high regioselectivity, favoring the formation of C-3-regioisomers. nih.gov

Nucleophilic ring-opening of epoxides via an SN2 mechanism proceeds with inversion of configuration at the center of attack. ucalgary.canih.gov This stereospecificity is a cornerstone of the synthetic utility of chiral epoxides like (2S,3S)-(-)-3-Phenylglycidol. For example, reaction with various nucleophiles has been shown to predominantly yield diols with inversion of configuration at the benzylic position. researchgate.net

While inversion is the dominant stereochemical pathway, instances of retention of configuration have been observed, particularly in enzymatic reactions. In the TcPAM-catalyzed amination of 3-phenylglycidate enantiomers, a minor amount of the syn-phenylserine product was formed with retention of configuration at the Cα carbon. msu.edu

The reaction of (2S,3S)-3-Phenylglycidol with organometallic reagents, such as trimethylaluminum (B3029685) and cuprates, serves as a method for forming new carbon-carbon bonds. These reactions are highly regio- and stereoselective.

Methylation of (2S,3S)-3-Phenylglycidol, prepared from trans-cinnamyl alcohol via Sharpless oxidation, with trimethylaluminum or a cuprate (B13416276) reagent leads to the formation of diastereomeric 1,2-diols. researchgate.net The attack of these strong carbon nucleophiles occurs at the less hindered C2 position with inversion of stereochemistry. ucalgary.caresearchgate.net

The general reactivity of organocuprates (Gilman reagents) allows for the ring-opening of epoxides. youtube.com This provides a reliable method for introducing alkyl or aryl groups. nih.gov

| Reagent | Product Type | Key Feature |

| Trimethylaluminum | Diastereomeric 1,2-diols | Methylation with C-C bond formation. researchgate.net |

| Cuprates | Diastereomeric 1,2-diols | C-C bond formation with alkyl or aryl groups. researchgate.net |

(2S,3S)-(-)-3-Phenylglycidol readily reacts with a variety of heteroatom nucleophiles, leading to the formation of valuable chiral intermediates. These reactions typically proceed with high regio- and stereoselectivity.

Nitrogen Nucleophiles: Amines can open the epoxide ring to produce amino alcohols. pressbooks.pub The regioselectivity follows the general principles, with attack at the less hindered C2 position under neutral or basic conditions. The use of catalysts, such as tungsten-bishydroxamic acid, can promote the enantioselective aminolysis of related 2,3-epoxy alcohols. nih.gov The reaction of N-tosylated precursors with sodium naphthalenide has also been reported, with regioselectivity dependent on the stereochemistry. chim.it

Oxygen Nucleophiles: Alcoholysis of asymmetric epoxides in basic media occurs via an SN2 mechanism at the less substituted carbon. libretexts.org

Sulfur Nucleophiles: Thiols and their conjugate bases (thiolates) are excellent nucleophiles for epoxide ring-opening due to the high nucleophilicity of sulfur. msu.edulibretexts.org These reactions proceed under basic conditions to afford thioethers with inversion of configuration. nih.gov The reaction of 2,3-epoxyesters with various thiols has been shown to proceed via an SN2 mechanism to give 2-substituted 3-hydroxyesters. beilstein-journals.org

Fluorine Sources: The synthesis of chiral fluorine-containing compounds can be achieved starting from (2S,3S)-3-Phenylglycidol. researchgate.net Boron trifluoride-diethyl etherate has been used as a convenient reagent for the ring-opening hydrofluorination of (2S,3S)-3-arylglycidyl ethers, providing β-fluoro alcohols in good yield with complete regiocontrol and stereospecificity. tesisenred.netursa.cat The reaction of meso-aziridinium ions with alkali metal fluorides using a chiral bis-urea catalyst has also been reported to produce β-fluoroamines. nih.gov

| Nucleophile Source | Product Type | Catalyst/Reagent | Regioselectivity | Stereochemistry |

| Amines | Amino alcohols | Tungsten-bishydroxamic acid nih.gov | C3 attack nih.gov | Inversion |

| Alcohols | Diols | Basic conditions libretexts.org | C2 attack libretexts.org | Inversion |

| Thiols | Thioethers | Basic conditions nih.gov | C2 attack | Inversion |

| Boron trifluoride-diethyl etherate | β-fluoro alcohols | BF₃·OEt₂ ursa.cat | C3 attack ursa.cat | Inversion ursa.cat |

Reactions with Carbon Nucleophiles (e.g., organometallic reagents like trimethylaluminum, cuprates)

Derivatization for Advanced Chiral Intermediates

(2S,3S)-(-)-3-Phenylglycidol can be converted into its corresponding cyclic carbonate. This transformation is typically achieved through the cycloaddition of carbon dioxide (CO₂) to the epoxide. This reaction is often catalyzed by various systems, including ionic liquids and metal complexes, and can proceed under mild conditions. organic-chemistry.orgrsc.org The resulting cyclic carbonate is a valuable chiral intermediate for further synthetic transformations.

The formation of cyclic carbonates from epoxides and CO₂ can be catalyzed by tetraarylphosphonium salts at atmospheric pressure and 60°C. organic-chemistry.org Iron(III)-acetate complexes have also been shown to be effective catalysts for the selective coupling of CO₂ and epoxides to form cyclic carbonates. researchgate.net

Synthesis of Cyclic Sulfites and Sulfates

The transformation of (2S,3S)-(-)-3-Phenylglycidol into cyclic sulfites and sulfates proceeds through a two-step sequence. The initial step involves the hydrolysis of the epoxide to yield the corresponding (2S,3S)-3-phenylpropane-1,2-diol. This diol is then converted to the cyclic sulfite (B76179), which can be subsequently oxidized to the cyclic sulfate (B86663). These cyclic derivatives are highly reactive intermediates, analogous to epoxides, and are susceptible to nucleophilic attack, making them valuable for further synthetic elaborations.

The general procedure for the synthesis of cyclic sulfites from a 1,2-diol involves reaction with thionyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. kiesslinglab.com The reaction of (2S,3S)-3-phenylpropane-1,2-diol with thionyl chloride in a suitable solvent such as carbon tetrachloride at reflux affords the corresponding cyclic sulfite. uah.es This reaction is stereospecific, with the configuration of the diol being retained in the cyclic sulfite product.

The resulting cyclic sulfite can then be oxidized to the corresponding cyclic sulfate. A common method for this oxidation is the use of a ruthenium(III) chloride catalyst with an oxidant like sodium periodate. unirioja.es This transformation is also stereospecific. These cyclic sulfates are versatile intermediates for the introduction of various functional groups via nucleophilic ring-opening reactions. unirioja.esucla.edu For instance, they can be opened by nucleophiles to generate sulfate esters, which can be further displaced to introduce new functionalities. ucla.edu

Table 1: Synthesis of Cyclic Sulfites and Sulfates from (2S,3S)-(-)-3-Phenylglycidol

| Step | Starting Material | Reagents | Product | Key Features |

| 1 | (2S,3S)-(-)-3-Phenylglycidol | H₂O, H⁺ (catalytic) | (2S,3S)-3-Phenylpropane-1,2-diol | Epoxide ring opening |

| 2 | (2S,3S)-3-Phenylpropane-1,2-diol | SOCl₂, Pyridine | (4S,5S)-4-(Hydroxymethyl)-5-phenyl-1,3,2-dioxathiolane 2-oxide (Cyclic Sulfite) | Stereospecific conversion |

| 3 | (4S,5S)-4-(Hydroxymethyl)-5-phenyl-1,3,2-dioxathiolane 2-oxide | RuCl₃ (cat.), NaIO₄ | (4S,5S)-4-(Hydroxymethyl)-5-phenyl-1,3,2-dioxathiolane 2,2-dioxide (Cyclic Sulfate) | Stereospecific oxidation |

Preparation of Enantiopure Fluorinated Alcohols (Fluorohydrins)

The synthesis of enantiopure fluorohydrins from (2S,3S)-(-)-3-Phenylglycidol and its derivatives is a significant application of this chiral synthon. The regioselective and stereospecific ring-opening of the epoxide with a fluoride (B91410) source provides access to these valuable fluorinated compounds.

A highly effective method for this transformation involves the use of boron trifluoride-diethyl ether (BF₃·OEt₂) as both a Lewis acid activator and a fluoride source. tesisenred.net The reaction of (2S,3S)-3-phenylglycidyl ethers with BF₃·OEt₂ in an inert solvent like dichloromethane (B109758) at low temperatures leads to the formation of the corresponding β-fluoro alcohols in good yields and with complete regiocontrol. tesisenred.net The reaction proceeds with inversion of configuration at the C-2 position, resulting in the anti-fluorohydrin product.

For example, the reaction of (2S,3S)-3-phenylglycidyl p-toluenesulfonate with BF₃·OEt₂ yields the corresponding fluorohydrin as a result of the boron trifluoride inducing the ring-opening of the oxirane in a completely regio- and stereoselective manner. tesisenred.net This methodology has been applied to a range of (2S,3S)-3-arylglycidyl ethers, demonstrating its general utility for the preparation of enantiopure β-fluoro alcohols. tesisenred.net

Table 2: Synthesis of Enantiopure Fluorohydrins

| Starting Material | Reagents | Product | Yield | Reference |

| (2S,3S)-3-Phenylglycidyl p-toluenesulfonate | BF₃·OEt₂, CH₂Cl₂ | (2R,3S)-2-Fluoro-3-hydroxy-3-phenylpropyl p-toluenesulfonate | Good | tesisenred.net |

| (2S,3S)-3-Phenylglycidyl ethers | BF₃·OEt₂, CH₂Cl₂ | anti-β-Fluoro alcohols | 34-75% | tesisenred.net |

Transformations to Oxazoline (B21484) and Oxazaborolidine Structures

(2S,3S)-(-)-3-Phenylglycidol serves as a precursor for the synthesis of important chiral ligands and auxiliaries, including oxazolines and oxazaborolidines.

The synthesis of oxazolines can occur under conditions similar to those used for fluorohydrin synthesis. When (2S,3S)-3-phenylglycidyl p-toluenesulfonate is treated with boron trifluoride-diethyl ether in the presence of a nitrile, such as acetonitrile (B52724), an oxazoline can be formed as a byproduct. tesisenred.net By optimizing the reaction conditions, specifically by using acetonitrile as the solvent, the formation of the oxazoline can be favored. The reaction proceeds via a Ritter-type reaction, where the nitrile attacks the carbocation intermediate formed upon epoxide ring opening.

A significant application of (2S,3S)-(-)-3-Phenylglycidol is in the synthesis of enantiomerically pure (4R,5R)-2-alkyl-4-phenyl-5-(R-oxymethyl)-1,3,2-oxazaborolidines. acs.org These compounds are highly effective catalysts for the enantioselective reduction of prochiral ketones. The synthesis involves a four-step sequence starting from (2S,3S)-2,3-epoxy-3-phenylpropanol:

Protection of the primary alcohol.

Regioselective ring-opening of the epoxide with sodium azide (B81097).

Reduction of the resulting azido (B1232118) group to an amine.

Formation of the oxazaborolidine ring by reaction with a suitable boron reagent. acs.org

The modularity of this synthesis allows for the preparation of a family of oxazaborolidine catalysts with varying substituents on the boron atom and the exocyclic oxygen, enabling the optimization of the catalyst for specific ketone reductions. acs.org

Table 3: Synthesis of Oxazoline and Oxazaborolidine Derivatives

| Starting Material | Reagents | Product Type | Key Features |

| (2S,3S)-3-Phenylglycidyl p-toluenesulfonate | BF₃·OEt₂, CH₃CN | Oxazoline | Ritter-type reaction |

| (2S,3S)-(-)-3-Phenylglycidol | 1. Protection; 2. NaN₃; 3. Reduction; 4. Boron reagent | Oxazaborolidine | Multi-step synthesis of chiral catalysts |

Intramolecular Rearrangement Reactions

(2S,3S)-(-)-3-Phenylglycidol and its derivatives can undergo intramolecular rearrangement reactions, most notably the Payne rearrangement. The Payne rearrangement is a base-catalyzed equilibrium between a 2,3-epoxy-1-ol and a 1,2-epoxy-3-ol. msu.edu For (2S,3S)-(-)-3-Phenylglycidol, this involves an equilibrium between the starting material and its isomer, (2R,3R)-1-phenyl-2,3-epoxypropan-1-ol. This rearrangement proceeds via an intramolecular SN2 attack of the alkoxide on the epoxide ring. msu.edu The position of the equilibrium is influenced by the substitution pattern, generally favoring the more substituted epoxide. msu.edu

Furthermore, Lewis acid-promoted rearrangements have been observed. For instance, treatment of certain (2S,3S)-3-phenylglycidyl derivatives with boron trifluoride-diethyl ether can induce a stereospecific rearrangement to afford enantiopure diarylmethane derivatives, representing a formal Friedel-Crafts-type reaction. tesisenred.net The cleavage of the C-3 bond in 3-phenylglycidol is favored due to the formation of a stabilized benzylic radical intermediate.

Functional Group Interconversions on the Glycidol Scaffold

The hydroxyl and epoxide groups of (2S,3S)-(-)-3-Phenylglycidol are amenable to a variety of functional group interconversions, allowing for the synthesis of diverse chiral building blocks while retaining the core stereochemistry.

A common transformation is the conversion of the primary hydroxyl group into a better leaving group, such as a tosylate or mesylate. tesisenred.net For example, reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine converts the alcohol to (2S,3S)-phenylglycidyl tosylate. tesisenred.net This tosylate is a versatile intermediate for nucleophilic substitution reactions.

The epoxide ring can be opened regioselectively by a wide range of nucleophiles. For instance, reaction with sodium azide leads to the formation of an azido alcohol. acs.org This reaction is a key step in the synthesis of amino alcohols and their derivatives, such as oxazaborolidines. acs.org The resulting azido alcohol can be reduced to the corresponding amino alcohol, for example, by catalytic hydrogenation or with sodium borohydride. acs.org This sequence represents a powerful method for the introduction of a nitrogen-containing functional group with stereocontrol.

Table 4: Key Functional Group Interconversions

| Starting Functional Group | Reagents | Resulting Functional Group | Significance |

| Primary Alcohol | p-Toluenesulfonyl chloride, Pyridine | Tosylate | Conversion to a good leaving group |

| Epoxide | Sodium azide | Azido alcohol | Introduction of a nitrogen functionality |

| Azido alcohol | H₂, Pd/C or NaBH₄ | Amino alcohol | Precursor for chiral ligands and pharmaceuticals |

Applications of 2s,3s 3 Phenylglycidol in Asymmetric Organic Synthesis

As a Chiral Building Block in Complex Molecule Synthesis

The utility of (2S,3S)-(-)-3-Phenylglycidol as a chiral synthon stems from its bifunctional nature, possessing both a reactive epoxide and a hydroxyl group, with two adjacent stereocenters. This arrangement allows for predictable, stereocontrolled transformations.

(2S,3S)-(-)-3-Phenylglycidol and its derivatives are crucial starting materials in the synthesis of complex natural products. A prominent example is its application in the chemoenzymatic synthesis of the C-13 side chain of Paclitaxel (B517696) (Taxol), a widely used anticancer drug. nih.govmdpi.com The Paclitaxel side chain, N-benzoyl-(2R,3S)-phenylisoserine, is essential for its biological activity. google.com

The synthesis often begins with a related compound, racemic ethyl 3-phenylglycidate (rac-EPG), which is resolved using an epoxide hydrolase from a newly isolated Galactomyces geotrichum strain. nih.govmdpi.com This enzymatic resolution selectively hydrolyzes the (2S,3R)-enantiomer, leaving the desired (2R,3S)-EPG with excellent enantiopurity (e.e. > 99%). nih.govmdpi.com This optically pure intermediate is then converted through a series of chemical steps into the final paclitaxel side chain. mdpi.com The key transformation involves the regioselective opening of the epoxide ring by an azide (B81097) nucleophile, followed by reduction and benzoylation to yield ethyl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate. mdpi.com

Table 1: Key Intermediates in the Synthesis of Paclitaxel Side Chain

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| (2R,3S)-Ethyl-3-phenylglycidate | Chiral precursor obtained from enzymatic resolution. nih.govmdpi.com | |

| (2R,3S)-Ethyl 3-azido-2-hydroxy-3-phenylpropionate | Intermediate formed by the ring-opening of the epoxide with sodium azide. mdpi.comgoogle.com |

Beyond complex natural products, (2S,3S)-(-)-3-Phenylglycidol is a foundational material for producing various optically active fine chemicals. researchgate.net Its stereochemically defined structure is transferred to new molecules through controlled ring-opening reactions. For instance, research has demonstrated its use in the synthesis of chiral fluorine compounds. researchgate.net The nucleophilic opening of the epoxide ring with fluoride (B91410) ions can proceed with high regioselectivity, providing access to valuable β-fluoro alcohols, which are important structural motifs in medicinal and materials chemistry. The versatility of the phenylglycidol (B1248507) scaffold allows for the creation of a diverse library of chiral building blocks applicable across the chemical industry.

Total Synthesis of Natural Products and Analogues

Role in the Synthesis of Chiral Pharmaceutical Intermediates

The structural features of (2S,3S)-(-)-3-Phenylglycidol make it an ideal starting point for the synthesis of numerous active pharmaceutical ingredients (APIs). Its ability to introduce specific stereochemistry is critical, as the therapeutic activity and safety of many drugs are dependent on a single enantiomer.

(2S,3S)-3-Phenylglycidol has been successfully employed as a common starting material in the enantiodivergent synthesis of both enantiomers of Ibuprofen. researchgate.netresearchgate.net Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID), where the (S)-enantiomer is responsible for the desired therapeutic effects, while the (R)-enantiomer exhibits toxicity concerns. researchgate.net The synthesis utilizes the defined stereocenters of the phenylglycidol to construct the chiral center of the target arylpropionic acid, demonstrating a practical application of this building block in producing enantiopure pharmaceuticals.

Table 2: Enantiomers of Ibuprofen

| Enantiomer | Therapeutic Activity | Synthesis Origin |

|---|---|---|

| (S)-Ibuprofen | Active anti-inflammatory agent | Can be synthesized from (2S,3S)-3-Phenylglycidol. researchgate.netresearchgate.net |

While direct synthesis from (2S,3S)-(-)-3-Phenylglycidol is less common, its structural analogues are pivotal in preparing key intermediates for the cardiovascular drug Diltiazem. Diltiazem is a calcium channel blocker used to treat hypertension and angina. The synthesis of Diltiazem relies on optically pure intermediates like (-)-(2R,3S)-3-(4-methoxyphenyl)glycidamide. rsc.org This intermediate is produced via the lipase-catalyzed kinetic resolution of racemic methyl-3-(4-methoxyphenyl)glycidate, a compound structurally analogous to phenylglycidol esters. rsc.org This highlights the importance of the glycidate scaffold in accessing the specific stereochemistry required for Diltiazem's therapeutic action.

(2S,3S)-(-)-3-Phenylglycidol is a documented intermediate in the synthesis of the antidepressant drug Reboxetine. bioyeexin.comcapotchem.com Reboxetine is a selective norepinephrine (B1679862) reuptake inhibitor, and its (S,S)-enantiomer is particularly noted for its therapeutic effects. researchgate.net Various synthetic routes to Reboxetine utilize phenylglycidol derivatives, leveraging the compound's chiral backbone to construct the final drug molecule with the correct stereochemistry. bioyeexin.comresearchgate.netresearchgate.net

Furthermore, a stereoisomer of phenylglycidol is used in the synthesis of the nootropic drug (-)-Clausenamide, which is investigated for its cognitive-enhancing effects. nih.gov The synthesis of (-)-Clausenamide starts from trans-cinnamic acid, which is converted to a (2S,3R)-epoxycinnamic acid derivative. semanticscholar.org This key intermediate, a diastereomer of the intermediates derived from (2S,3S)-(-)-3-Phenylglycidol, is then elaborated into the final lactam structure of Clausenamide. semanticscholar.org

Synthesis of Amino Acid Derivatives and Peptidomimetics (e.g., (S)-phenylalanine)

(2S,3S)-(-)-3-Phenylglycidol serves as a versatile starting material for the synthesis of non-proteinogenic amino acids and peptidomimetics, which are crucial components in drug discovery. One notable application is in the synthesis of (S)-phenylalanine. researchgate.netresearchgate.net The synthesis leverages the stereospecific ring-opening of the epoxide, followed by functional group manipulations to introduce the amino and carboxylic acid moieties with the desired stereochemistry. This approach provides a reliable route to enantiomerically pure amino acids that are otherwise challenging to obtain.

The nucleophilic cleavage of (2S,3S)-3-Phenylglycidol has been shown to proceed with inversion of configuration at the benzylic position, a key step in controlling the stereochemical outcome of the final amino acid derivative. researchgate.net

Utility in Taxol Side Chain Synthesis

The anticancer drug Taxol (Paclitaxel) possesses a complex structure, with its biological activity being highly dependent on the stereochemistry of its C-13 side chain. nih.govresearchgate.net (2S,3S)-(-)-3-Phenylglycidol and its derivatives are instrumental in the chemoenzymatic synthesis of this vital side chain, specifically N-benzoyl-(2R,3S)-phenylisoserine. nih.govgoogle.com

The synthesis often begins with the enantioselective preparation of trans-β-phenylglycidic esters, which are then converted to the Taxol side chain. google.com One method involves the lipase-mediated enantioselective transesterification of these esters. google.com Another approach utilizes the bioresolution of racemic ethyl 3-phenylglycidate using microorganisms like Galactomyces geotrichum, which contains an epoxide hydrolase, to produce the required (2R,3S)-enantiomer with high enantiomeric excess. mdpi.com This enantiopure epoxide is then subjected to a series of chemical transformations, including azidolysis and benzoylation, to yield the final Taxol side chain. google.commdpi.com

Table 1: Key Intermediates in Taxol Side Chain Synthesis from Phenylglycidol Derivatives

| Intermediate | Role in Synthesis | Reference |

|---|---|---|

| (2R,3S)- and (2S,3R)-trans-β-phenylglycidic esters | Starting materials for the C-13 side chain | google.com |

| (2R,3S)-Ethyl-3-phenylglycidate ((2R,3S)-EPG) | Key intermediate obtained via bioresolution | mdpi.com |

Precursors for Anti-cancer Drugs (e.g., Aminopeptidase (B13392206) N inhibitors, Epoxyketones)

Beyond its role in Taxol synthesis, (2S,3S)-(-)-3-Phenylglycidol and its related structures are precursors to other classes of anti-cancer agents. For instance, (2S,3R)-benzylepoxy acid esters are important intermediates in the synthesis of aminopeptidase N inhibitors like bestatin, phebestin, and probestin. mdpi.com These inhibitors play a role in preventing tumor invasion and angiogenesis.

Additionally, the epoxide functionality of phenylglycidol derivatives is a key feature in certain epoxyketone-based proteasome inhibitors, which are a class of anti-cancer drugs.

Synthesis of Antiviral Agents (e.g., Nelfinavir (B1663628) Mesylate)

The chiral framework of (2S,3S)-(-)-3-Phenylglycidol is utilized in the synthesis of potent antiviral drugs. A prominent example is Nelfinavir Mesylate (Viracept), an HIV protease inhibitor. nih.govresearchgate.net The synthesis of Nelfinavir involves the construction of a central 2-amino-3-hydroxybutane motif, where the stereochemistry is critical for its inhibitory activity against the HIV protease enzyme. researchgate.netresearchgate.net The enantiopure nature of phenylglycidol provides a strategic starting point for establishing the required stereocenters in the drug's core structure. researchgate.netresearchgate.net Nelfinavir mesylate is the salt form of nelfinavir and is used for treating HIV-1 and HIV-2 infections. nih.gov

Synthesis of Adrenergic Receptor Ligands (e.g., Pseudoephedrine)

(2S,3S)-(-)-3-Phenylglycidol is a precursor in the synthesis of adrenergic receptor ligands such as pseudoephedrine. acs.org The synthesis of (1S,2S)-pseudoephedrine can be achieved through whole-cell catalysis in an ionic liquid medium, highlighting the versatility of this chiral building block in biocatalytic transformations. acs.org The stereochemistry of the final product is directly derived from the starting phenylglycidol, making it an efficient method for producing the desired enantiomer.

Development of Chiral Auxiliaries and Ligands

The inherent chirality of (2S,3S)-(-)-3-Phenylglycidol makes it an excellent scaffold for the development of new chiral auxiliaries and ligands for asymmetric catalysis.

Design and Synthesis of Supported Catalysts (e.g., Benzotetramisole analogues)

A significant application in this area is the synthesis of supported isothiourea organocatalysts, such as analogues of benzotetramisole (BTM). acs.org BTM is a powerful catalyst for a variety of enantioselective reactions. By starting with (2S,3S)-phenylglycidol, a polystyrene-supported, enantiopure BTM analogue has been developed. acs.org This supported catalyst was synthesized in a five-step sequence, with the final step being a copper-catalyzed alkyne azide cycloaddition (CuAAC) reaction for immobilization. acs.org

This recyclable, solid-supported catalyst has demonstrated high efficiency in domino Michael addition/cyclization reactions, both in batch and continuous flow processes, showcasing a sustainable approach to asymmetric catalysis. acs.orgresearchgate.net The strategic placement of the support at a position remote from the catalytic site ensures that the catalytic activity and enantioselectivity are maintained. acs.org

Application in Enantioselective Catalysis (e.g., ketone reduction, cycloaddition reactions)

(2S,3S)-(-)-3-Phenylglycidol serves as a valuable chiral building block for the synthesis of ligands and catalysts used in enantioselective reactions. Its well-defined stereochemistry is transferred to the catalyst structure, enabling the asymmetric transformation of prochiral substrates.

Ketone Reduction: The enantioselective reduction of ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Catalysts derived from (2S,3S)-(-)-3-Phenylglycidol have been successfully employed in asymmetric transfer hydrogenation (ATH) of ketones. For instance, a series of stereodefined amino alcohol ligands derived from enantiomerically pure phenylglycidol has been synthesized and evaluated in the Ruthenium-catalyzed ATH of various aryl alkyl ketones. researchgate.net These ligands, in combination with a ruthenium precursor, form active catalysts that facilitate the transfer of hydrogen from a source like isopropanol (B130326) to the ketone, yielding the corresponding alcohol with good enantioselectivity. researchgate.net The general approach involves the coordination of a metal to a chiral ligand, which then activates the ketone and directs the hydride attack to one of the prochiral faces. youtube.com

| Ligand Type | Metal Catalyst | Reaction Type | Substrate | Key Finding |

| Amino alcohol ligands derived from (2S,3S)-phenylglycidol | Ruthenium (Ru) | Asymmetric Transfer Hydrogenation (ATH) | Aryl alkyl ketones | The derived ligands were effective in producing chiral alcohols with good enantioselectivity. researchgate.net |

Cycloaddition Reactions: (2S,3S)-(-)-3-Phenylglycidol is also a precursor for catalysts used in asymmetric cycloaddition reactions, which are powerful methods for constructing cyclic molecules with controlled stereochemistry. numberanalytics.comnih.gov For example, a polystyrene-supported, enantiopure benzotetramisole (BTM) analogue was synthesized in a five-step sequence starting from (2S,3S)-phenylglycidol. researchgate.net This polymer-supported catalyst proved to be highly active and enantioselective in the domino Michael addition/cyclization reaction between arylacetic acids and chalcone-type tosylimines, a process related to formal cycloadditions. researchgate.net

| Catalyst Precursor | Catalyst Type | Reaction Type | Reactants | Result |

| (2S,3S)-(-)-3-Phenylglycidol | Polystyrene-supported benzotetramisole (BTM) analogue | Domino Michael addition/cyclization | Arylacetic acids and chalcone-type tosylimines | Highly active and enantioselective catalysis was achieved. researchgate.net |

Reagents for Chiral Resolution and Enantiomeric Excess Determination

Beyond its role in catalysis, (2S,3S)-(-)-3-Phenylglycidol is a precursor for synthesizing chiral derivatizing agents (CDAs). These agents are used to convert a mixture of enantiomers into a mixture of diastereomers, which have different physical properties and can be separated or distinguished by standard analytical techniques like NMR spectroscopy or chromatography. pdx.edu

A notable application is the synthesis of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane from enantiopure (2S,3S)-phenylglycidol. acs.org This fluorinated oxirane serves as a versatile chiral resolution reagent. It reacts regioselectively with a wide range of α-chiral primary and secondary amines through a ring-opening reaction. acs.org The resulting diastereomeric products can be easily identified and quantified using ¹H, ¹³C, and particularly ¹⁹F NMR spectroscopy, as well as by HPLC. acs.org This allows for the straightforward determination of the enantiomeric excess (ee) of the original amine mixture. acs.org

The determination of the enantiomeric purity of phenylglycidol itself can be achieved through methods like chiral capillary electrophoresis, which separates the (2S,3S) and (2R,3R) enantiomers effectively. researchgate.net

| Reagent Derived From (2S,3S)-(-)-3-Phenylglycidol | Application | Method of Analysis | Substrate Class | Key Feature |

| (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane | Chiral resolution and enantiomeric excess (ee) determination | ¹⁹F, ¹H, ¹³C NMR; HPLC | α-Chiral primary and secondary amines | Forms diastereomers that are easily identified and quantified. acs.org |

Mechanistic Insights and Computational Studies on 2s,3s 3 Phenylglycidol Reactivity

Detailed Reaction Mechanisms for Epoxide Formation and Ring-Opening

The reactivity of (2S,3S)-(-)-3-Phenylglycidol is dominated by the chemistry of its strained three-membered epoxide ring. Understanding the mechanisms of its formation and subsequent ring-opening reactions is crucial for its application in synthesis.

Epoxide Formation: A primary route to 3-phenylglycidol is the catalytic epoxidation of cinnamyl alcohol. One studied method involves a vanadium-catalyzed reaction using an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net The proposed mechanism for this transformation involves the coordination of the alcohol to the vanadium catalyst, followed by the transfer of an oxygen atom from the peroxide to the double bond of the cinnamyl alcohol. researchgate.netresearchgate.net This process can be performed in various solvents, including ionic liquids, which can influence reaction yield and stability of the product. researchgate.netresearchgate.net The reaction generally proceeds with good selectivity, though side products like benzaldehyde (B42025) can form through oxidative cleavage of the double bond. researchgate.net

Epoxide Ring-Opening: The inherent ring strain and polarity of the epoxide ring in (2S,3S)-(-)-3-Phenylglycidol make it susceptible to nucleophilic attack, leading to ring-opening. scbt.com These reactions are often highly regio- and stereoselective, providing valuable chiral building blocks. The outcome of the ring-opening is highly dependent on the nucleophile, catalyst, and reaction conditions.

Hydrofluorination with Boron Trifluoride: The reaction of (2S,3S)-3-phenylglycidol derivatives with boron trifluoride-diethyl ether (BF₃·OEt₂) serves as a convenient method for synthesizing enantiopure β-fluoro alcohols. ursa.cat This reaction proceeds with complete regioselectivity, with the fluoride (B91410) attacking the benzylic carbon (C-3). The mechanism involves the activation of the epoxide oxygen by the Lewis acidic BF₃, followed by nucleophilic attack of the fluoride ion. This process occurs in a stereospecific manner, leading to a defined stereochemical outcome. ursa.cattesisenred.net

Reaction with Azides: Regioselective ring-opening can be achieved using sodium azide (B81097) (NaN₃). In a process catalyzed by lithium perchlorate (B79767) (LiClO₄) in acetonitrile (B52724), the azide nucleophile attacks the C-3 position of the epoxide ring. acs.org This reaction is a key step in the synthesis of chiral amino alcohols after subsequent reduction of the azido (B1232118) group.

Reaction with Titanium(III) Reagents: The reaction with titanium(III) reagents can lead to C-O bond cleavage. For 3-phenylglycidol, cleavage of the C-3 bond is favored due to the formation of a stabilized benzylic radical intermediate. nih.gov This regioselectivity highlights the influence of the phenyl group on the reaction pathway.

Substrate-Directed CO₂ Conversion: In a reaction catalyzed by an aluminum complex, the hydroxyl group of (2R,3R)-(+)-3-phenylglycidol (the enantiomer) can act as an internal nucleophile. sci-hub.se This process involves the functional group activating CO₂ prior to the ring-opening. The subsequent intramolecular attack on the epoxide proceeds via a formal S_N2 pathway, resulting in a cyclic carbonate with high stereocontrol. sci-hub.se

The table below summarizes various ring-opening reactions for phenylglycidol (B1248507) and its derivatives.

| Reagent/Catalyst | Nucleophile | Position of Attack | Product Type | Reference |

| BF₃·OEt₂ | Fluoride (from BF₃) | C-3 (Benzylic) | β-Fluoro alcohol | ursa.cattesisenred.net |

| NaN₃ / LiClO₄ | Azide (N₃⁻) | C-3 | β-Azido alcohol | acs.org |

| Titanium(III) Reagents | - (Reductive cleavage) | C-3 (Benzylic) | Diol (after workup) | nih.gov |

| CO₂ / Al(triphenolate) | Internal Hydroxyl | C-2 | Cyclic Carbonate | sci-hub.se |

| Primary Amines | Amine | Not specified | β-Amino alcohol |

Theoretical and Computational Chemistry Investigations

Computational chemistry provides powerful tools to understand and predict the reactivity, structure, and selectivity observed in reactions involving (2S,3S)-(-)-3-Phenylglycidol.

Quantum mechanical calculations are employed to investigate the electronic structure and energetics of molecules and reactions, offering insights that are difficult to obtain experimentally.

Density Functional Theory (DFT): DFT has been utilized to study phenylglycidol and its substituted analogs. For instance, calculations at the DFT level using the B3PW91 functional and a TZVP basis set were successfully used to determine the absolute configuration of various substituted phenylglycidols by calculating and comparing theoretical and experimental vibrational circular dichroism (VCD), optical rotation (OR), and electronic circular dichroism (ECD) data. researchgate.net DFT is also a foundational method for theories like the Molecular Electron Density Theory (MEDT), which is used to study cycloaddition reactions and predict their stereoselectivity and regioselectivity. nih.gov

Semiempirical Methods (AM1): The origin of enantioselectivity in the reduction of ketones catalyzed by oxazaborolidines derived from (2S,3S)-2,3-epoxy-3-phenylpropanol has been rationalized using semiempirical AM1 calculations. acs.org These methods, while less computationally expensive than DFT, can provide valuable qualitative insights into reaction mechanisms and selectivity by modeling the transition states. acs.org

The three-dimensional structure of a molecule and the energetic pathways between reactants and products are fundamental to its chemical behavior.

Conformational Analysis: The phenyl and hydroxymethyl groups of (2S,3S)-(-)-3-Phenylglycidol can rotate, leading to various conformers. A thorough conformational analysis is a prerequisite for accurate computational predictions. For example, the reliable calculation of spectroscopic properties like VCD spectra requires identifying and weighting the contributions of all low-energy conformers. researchgate.netresearchgate.net Such analyses are typically performed using quantum mechanical methods to determine the relative energies and geometries of the different stable conformations.

Transition State Modeling: To understand and predict reaction outcomes, chemists model the structure and energy of the transition state—the highest energy point along the reaction coordinate. For instance, in palladium-catalyzed asymmetric allylic substitutions, DFT calculations have been used to model the eight possible transition states to correctly predict the enantiomeric excess and the absolute configuration of the product. recercat.cat By comparing the energies of the transition states leading to different regio- or stereoisomers, researchers can predict which product will be favored, as the pathway with the lowest energy barrier will be the fastest. youtube.com

A key goal of computational chemistry in synthesis is the a priori prediction of reaction selectivity.

Prediction of Regioselectivity: The ring-opening of the epoxide in (2S,3S)-(-)-3-Phenylglycidol can occur at two different carbons (C-2 or C-3). The preferred site of attack by a nucleophile is determined by electronic and steric factors. As seen in the reaction with titanium(III) reagents, cleavage at the C-3 position is favored due to the electronic stabilization of the resulting benzylic radical intermediate. nih.gov Computational models can quantify these stabilizing effects by calculating the energies of the potential intermediates or transition states for attack at each site.

Prediction of Stereoselectivity: The stereochemical outcome of reactions is often rationalized and predicted using computational modeling. In the synthesis of chiral ligands from (2S,3S)-2,3-epoxy-3-phenylpropanol, semiempirical AM1 calculations were used to rationalize the high enantioselectivity (93% mean enantiomeric excess) observed in subsequent ketone reductions. acs.org Similarly, DFT calculations have been shown to correctly predict the formation of opposite product enantiomers when using different chiral ligands in asymmetric catalysis. recercat.cat These predictive capabilities are invaluable for the rational design of catalysts and reaction conditions to achieve a desired stereochemical outcome. rsc.org

The table below outlines the application of various computational methods to study phenylglycidol and related systems.

| Computational Method | Application | Focus of Study | Reference |

| DFT (B3PW91/TZVP) | Spectroscopic Property Calculation | Determination of absolute configuration | researchgate.net |

| Semiempirical (AM1) | Mechanistic Rationalization | Origin of enantioselectivity in catalytic reductions | acs.org |

| DFT | Transition State Analysis | Prediction of enantioselectivity in allylic substitution | recercat.cat |

Analytical Methodologies for Stereochemical Characterization

Chromatographic Techniques for Enantiomeric and Diastereomeric Analysis

Chromatography is a cornerstone for the separation of stereoisomers. Both high-performance liquid chromatography and gas chromatography, utilizing chiral stationary phases, are powerful tools for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for the enantiomeric separation of phenylglycidol (B1248507) isomers. This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Polysaccharide-based phases, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective CSPs. phenomenex.com These polymers create "chiral pockets" that allow for differential partitioning of enantiomers. phenomenex.com For instance, an amylose tris(3,5-dimethylphenylcarbamate) stationary phase (Chiralpak AD) has been successfully used for the simultaneous determination of phenylglycidol enantiomers. researchgate.net The selection of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar organic modifier like ethanol (B145695) or 2-propanol, is critical for achieving optimal separation. researchgate.net

A study detailing the separation of phenylglycidol enantiomers reported using a mobile phase composed of n-hexane and ethanol (85:15, v/v) at a flow rate of 1.2 ml/min. researchgate.net This method achieved a resolution of 2.4 between the enantiomers within a 12-minute analysis time. researchgate.net The detection is commonly performed using a UV-Vis detector set at 254 nm. researchgate.net The robustness of such methods is confirmed through validation, demonstrating linearity over a specific concentration range and good repeatability and intermediate precision. researchgate.net

Another approach involves the use of cyclodextrin-based CSPs, which work on an inclusion complexing principle where one enantiomer fits more precisely into the chiral cavity of the cyclodextrin. phenomenex.comsigmaaldrich.com

The following table summarizes typical conditions for the chiral HPLC analysis of phenylglycidol enantiomers:

| Parameter | Condition |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) |

| Mobile Phase | n-hexane-ethanol (85:15, v/v) |

| Flow Rate | 1.2 mL/min |

| Detection | UV-Vis at 254 nm |

| Analysis Time | 12 min |

| Resolution | 2.4 |

This table presents data from a specific study on the simultaneous determination of phenylglycidol enantiomers and cinnamyl alcohol. researchgate.net

Gas Chromatography (GC) for Stereoisomer Separation

Gas chromatography (GC) is another powerful technique for the separation of volatile compounds, including stereoisomers of phenylglycidol, particularly after derivatization. csun.edusigmaaldrich.com The separation in GC is based on differences in the boiling points of the compounds and their interactions with the stationary phase. msu.edu For chiral separations, capillary columns coated with chiral stationary phases, such as derivatized cyclodextrins, are often employed. chula.ac.th

The separation of cis- and trans-isomers can be achieved using highly polar cyanopropyl capillary columns. shimadzu.com While direct GC analysis can sometimes result in partial separation, coupling it with other techniques or using specific derivatization methods can significantly improve resolution. psu.edu For instance, the analysis of positional isomers of bisphenol F diglycidyl ether (BFDGE), a related epoxide compound, by GC-MS showed a reverse elution order compared to HPLC. nih.gov

Temperature programming is a common practice in GC to ensure the efficient separation of all components in a mixture. csun.edu The injector temperature is typically set about 50 °C higher than the boiling point of the least volatile component to ensure complete vaporization. msu.edu

The following table outlines general parameters for GC analysis, which can be adapted for phenylglycidol isomer separation:

| Parameter | General Condition |

| Column | Capillary column with a chiral stationary phase (e.g., derivatized cyclodextrin) |

| Carrier Gas | Helium or Hydrogen |

| Injection | Splitless or Split |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Temperature Program | Optimized temperature ramp |

This table provides a general overview of GC conditions, specific parameters would need to be optimized for (2S,3S)-(-)-3-Phenylglycidol analysis.

Electrophoretic Methods for Chiral Resolution (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) has emerged as an attractive technique for chiral separations due to its high efficiency and low sample consumption. chromatographytoday.combio-rad.com Chiral CE is achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.com The enantiomers form transient diastereomeric complexes with the chiral selector, leading to different migration times and thus, separation. chromatographytoday.com

For the chiral resolution of phenylglycidol enantiomers, cyclodextrins and their derivatives are commonly used as chiral selectors. nih.govresearchgate.net A study developed a CE method for the simultaneous determination of phenylglycidol enantiomers using succinylated β-cyclodextrin as the chiral selector. nih.govresearchgate.net

The optimization of separation involves studying several factors, including the type and concentration of the chiral selector, the pH and concentration of the buffer, the addition of organic modifiers like methanol, and the capillary temperature. nih.govresearchgate.net In one optimized method, a 20 mM succinylated β-cyclodextrin in a 10 mM borate (B1201080) buffer at pH 10.0 was used, achieving a resolution higher than 2.0 in under 7 minutes. nih.govresearchgate.net The method was validated for selectivity, linearity, precision, and accuracy, with detection limits of 6.5 mg/L for (2S,3S)-(-)-3-phenylglycidol. nih.govresearchgate.net

The following table details the optimized conditions for the chiral CE separation of phenylglycidol enantiomers:

| Parameter | Condition |

| Chiral Selector | 20 mM Succinylated β-cyclodextrin |

| Background Electrolyte | 10 mM Borate buffer |

| pH | 10.0 |

| Analysis Time | < 7 min |

| Resolution | > 2.0 |

| Detection Limit for (2S,3S)-PG | 6.5 mg/L |

This table is based on a validated capillary electrophoresis method for the determination of phenylglycidol enantiomers. nih.govresearchgate.net

Spectroscopic Techniques for Stereochemical Assignment (e.g., NMR spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of molecules. mdpi.com While standard ¹H and ¹³C NMR spectra provide information about the connectivity of atoms, advanced NMR techniques and the use of chiral shift reagents can help in determining the relative and absolute stereochemistry.

For phenylglycidol and its derivatives, ¹H NMR spectroscopy can be used to determine the relative stereochemistry by analyzing the coupling constants between the vicinal protons on the epoxide ring. msu.edu The chemical shift difference (Δδ) between diastereotopic protons can also provide clues about the stereochemistry. msu.edu

In some cases, chiral shift reagents, such as (R)-2,2,2-trifluoro-1-(9-anthryl)ethanol, can be added to the NMR sample. arkat-usa.org These reagents form diastereomeric complexes with the enantiomers, causing the NMR signals of the enantiomers to be resolved, which allows for the determination of enantiomeric excess. arkat-usa.org

Furthermore, computational methods are often used in conjunction with experimental spectroscopic data to assign the absolute configuration of chiral molecules. researchgate.net Techniques like Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotation (OR) are powerful for determining absolute stereochemistry, and their interpretation is often supported by Density Functional Theory (DFT) calculations. researchgate.net A study on substituted phenylglycidols found that diagnostic absorption bands in VCD spectra and the sign of ECD curves could be used to track the absolute stereochemistry of analogs. researchgate.net

Future Perspectives and Advanced Research Frontiers

Innovations in Catalytic Systems for (2S,3S)-(-)-3-Phenylglycidol Transformations

The transformation of (2S,3S)-(-)-3-Phenylglycidol, primarily through the nucleophilic ring-opening of its epoxide ring, is a cornerstone of its synthetic utility. Future research is intensely focused on creating novel catalytic systems that offer higher efficiency, selectivity, and sustainability.

Innovations are emerging in both homogeneous and heterogeneous catalysis. For instance, the development of chiral (salen)Co(III) catalysts has been pivotal for the hydrolytic kinetic resolution (HKR) of racemic epoxides, providing access to enantiopure compounds. researchgate.net However, challenges related to catalyst activation and stability have spurred research into more robust systems. Recent advancements include the use of C2-symmetric bishydroxamic acid in combination with VO(O-iPr)3, which has shown promise in achieving high enantioselectivity (97% ee) for 3-phenylglycidol. researchgate.net

Another promising area is the use of supported catalysts, which combine the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. A silica-supported cobalt-casein complex, for example, has been used for the asymmetric epoxidation of cinnamyl alcohol to produce optically pure 3-phenylglycidol with an optical yield of up to 92%. researchgate.net This catalyst can be reused multiple times without a significant loss of activity. researchgate.net Similarly, polystyrene-supported isothiourea catalysts have been developed for the acylative kinetic resolution of secondary alcohols, demonstrating good to excellent selectivity and recyclability in both batch and flow processes. researchgate.net

The table below summarizes some innovative catalytic systems being explored for transformations related to 3-phenylglycidol.

| Catalyst System | Transformation | Key Advantages |

| Chiral (salen)Co(III) Complexes | Hydrolytic Kinetic Resolution | Provides access to enantiopure epoxides and diols. researchgate.net |

| C2-symmetric bishydroxamic acid / VO(O-iPr)3 | Asymmetric Epoxidation | High enantioselectivity (97% ee) for 3-phenylglycidol. researchgate.net |

| Silica-supported Casein-Co complex | Asymmetric Epoxidation | High optical yield (92%), reusable catalyst. researchgate.net |

| Polystyrene-supported Isothiourea | Acylative Kinetic Resolution | Recyclable, applicable in batch and continuous flow. researchgate.net |

| Aluminum(salen) Complex | CO2 Cycloaddition | Halide-free synthesis of cyclic carbonates. sci-hub.se |

Future work will likely focus on designing catalysts with even lower loadings, higher turnover numbers, and broader substrate scopes, while also exploring novel activation mechanisms, such as substrate-directed CO2 activation. sci-hub.se

Integration of Biocatalysis with Continuous Flow Chemistry

The synergy between biocatalysis and continuous flow chemistry presents a powerful paradigm for the synthesis and transformation of (2S,3S)-(-)-3-Phenylglycidol. Biocatalysis, utilizing enzymes or whole cells, offers exceptional selectivity under mild conditions, while continuous flow technology provides enhanced control over reaction parameters, improved safety, and potential for automation. vapourtec.comnih.govrsc.org